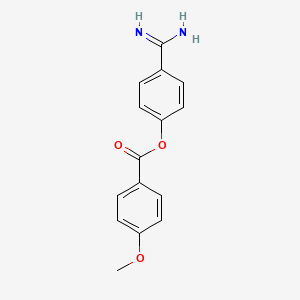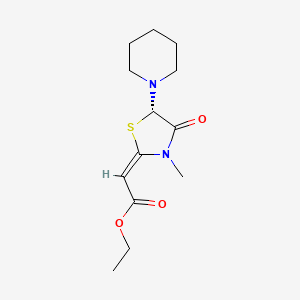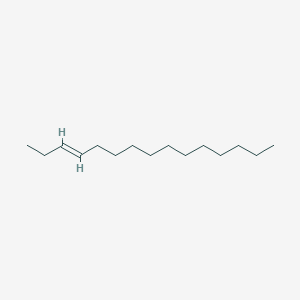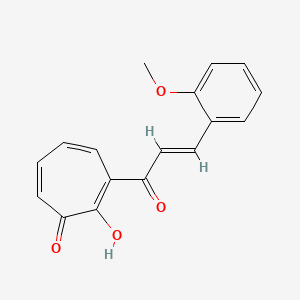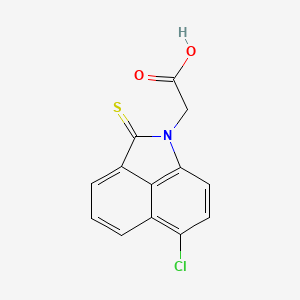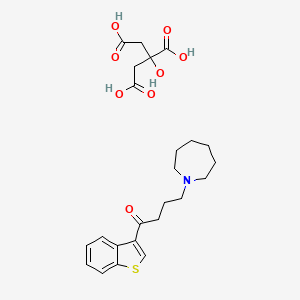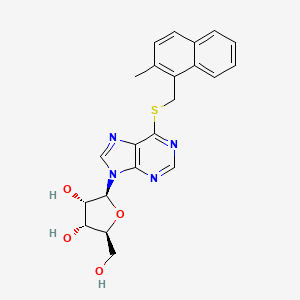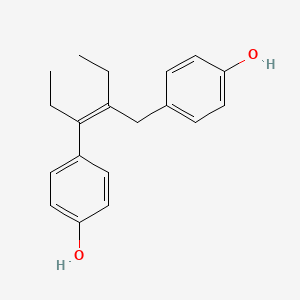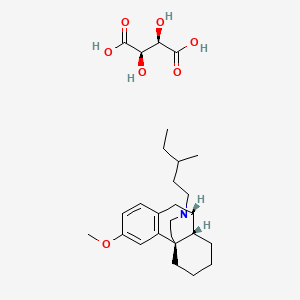
(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate: is a synthetic compound belonging to the morphinan class of alkaloids. This compound is known for its complex structure and potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique molecular configuration, which includes a morphinan backbone substituted with a methoxy group and a 3-methylpentyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the morphinan core, followed by the introduction of the methoxy group and the 3-methylpentyl side chain. The final step involves the formation of the tartrate salt.
Formation of the Morphinan Core: This step involves the cyclization of a suitable precursor to form the morphinan skeleton. Common reagents used in this step include strong acids or bases, depending on the specific reaction conditions.
Introduction of the Methoxy Group: The methoxy group is typically introduced through a nucleophilic substitution reaction, using reagents such as methanol and a suitable catalyst.
Addition of the 3-Methylpentyl Side Chain: This step involves the alkylation of the morphinan core with a 3-methylpentyl halide, using a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals.
化学反应分析
Types of Reactions
(-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the morphinan core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
科学研究应用
Chemistry
In chemistry, (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential effects on various biological systems. It can be used as a tool to investigate the interactions between morphinan derivatives and biological targets, such as receptors and enzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have analgesic, anti-inflammatory, or other pharmacological effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Morphine: A naturally occurring alkaloid with a similar morphinan structure but different substituents.
Codeine: Another morphinan derivative with a methoxy group at a different position.
Oxycodone: A semi-synthetic opioid with structural similarities to (-)-3-Methoxy-17-(3-methylpentyl)morphinan tartrate.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy group and 3-methylpentyl side chain differentiate it from other morphinan derivatives, potentially leading to unique pharmacological effects and applications.
属性
CAS 编号 |
63732-33-2 |
|---|---|
分子式 |
C27H41NO7 |
分子量 |
491.6 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-4-methoxy-17-(3-methylpentyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C23H35NO.C4H6O6/c1-4-17(2)10-13-24-14-12-23-11-6-5-7-20(23)22(24)15-18-8-9-19(25-3)16-21(18)23;5-1(3(7)8)2(6)4(9)10/h8-9,16-17,20,22H,4-7,10-15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t17?,20-,22+,23+;1-,2-/m01/s1 |
InChI 键 |
IATJMLPKUHHHKY-HYMTUZTBSA-N |
手性 SMILES |
CCC(C)CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCC(C)CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


